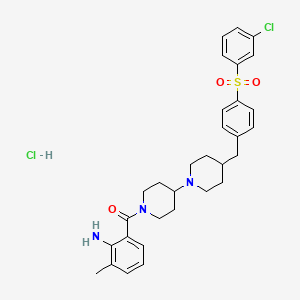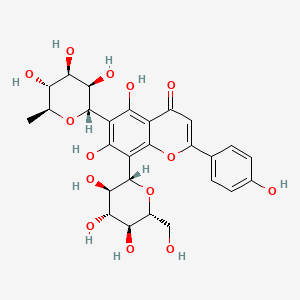
Isoviolanthin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoviolanthin is a flavonoid glycoside . It has been found to inhibit TGF-β1-mediated migration and invasion by deactivating epithelial-mesenchymal transition (EMT) via the TGF-β/Smad and PI3K/Akt/mTOR pathways in HCC cells . It exhibits no cytotoxic effects on normal liver LO2 cells .
Synthesis Analysis
Isoviolanthin has been extracted from the leaves of Dendrobium officinale . It was identified by HPLC, UV, ESIMS, and NMR and compared with literature data .
Molecular Structure Analysis
The molecular structure of Isoviolanthin was identified by HPLC, UV, ESIMS, and NMR .
Chemical Reactions Analysis
Isoviolanthin is a flavonoid glycoside . UV experiments revealed absorption peaks at 216 nm, 271 nm, and 336 nm, similar to the characteristic absorption of flavonoids in the presence of UV .
Physical And Chemical Properties Analysis
Isoviolanthin has a molecular weight of 578.52 g/mol . It appears as a yellow powder . Its chemical name is 5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]chromen-4-one .
Wissenschaftliche Forschungsanwendungen
Cancer Research
Isoviolanthin has been studied for its potential in cancer therapy, particularly in the treatment of hepatocellular carcinoma (HCC). It has been shown to reverse epithelial-mesenchymal transition (EMT) in HCC cells by deactivating key signaling pathways such as TGF-β/Smad and PI3K/Akt/mTOR . This suggests that isoviolanthin could be a promising therapeutic agent for advanced-stage metastatic HCC.
Nerve Regeneration
Research indicates that isoviolanthin can enhance Schwann cell proliferation and migration, which are crucial for peripheral nerve regeneration . This activity is mediated through the Fhl3-mediated epithelial-mesenchymal transition-like process, highlighting isoviolanthin’s potential in improving nerve repair mechanisms.
Anti-Inflammatory Applications
Isoviolanthin, like other flavonoids, exhibits anti-inflammatory properties. It acts as a phytoestrogen and has been associated with antioxidant, anticancer, antimicrobial, and anti-inflammatory activities . These properties make it a valuable compound for medical research focused on inflammation-related conditions.
Cosmetic Industry
In the cosmetic industry, isoviolanthin is valued for its tyrosinase inhibitory activity, which is beneficial in the development of products aimed at improving skin conditions and reducing pigmentation . Its antioxidant properties also contribute to its use in skincare formulations.
Food Industry
Isoviolanthin is found in certain health foods and is used for its nutritional benefits. It has been identified in Dendrobium officinale, a plant used in traditional Chinese medicine and as a health food ingredient . The presence of isoviolanthin contributes to the health-promoting properties of these foods.
Pharmacological Research
In pharmacology, isoviolanthin’s role in inhibiting cell proliferation in a dose- and time-dependent manner without being toxic to normal cells presents a significant interest for drug development . Its impact on cell signaling pathways offers insights into the design of targeted therapies.
Wirkmechanismus
Target of Action
Isoviolanthin primarily targets the Transforming Growth Factor Beta (TGF-β) and Phosphoinositide 3-Kinase/Protein Kinase B/mammalian Target of Rapamycin (PI3K/Akt/mTOR) signaling pathways . These pathways play crucial roles in cell proliferation, differentiation, and survival .
Mode of Action
Isoviolanthin interacts with its targets by inhibiting the TGF-β1-induced Epithelial-Mesenchymal Transition (EMT) in hepatocellular carcinoma (HCC) cells . EMT is a process by which epithelial cells lose their cell polarity and cell-cell adhesion, and gain migratory and invasive properties to become mesenchymal stem cells; this is essential for numerous developmental processes including mesoderm formation and neural tube formation .
Biochemical Pathways
Isoviolanthin affects the TGF-β/Smad and PI3K/Akt/mTOR signaling pathways . By deactivating these pathways, Isoviolanthin can reverse TGF-β1-mediated EMT in HCC cells . This results in a decrease in the migratory and invasive capacities of these cells .
Pharmacokinetics
It is known that isoviolanthin exhibits no cytotoxic effects on normal liver lo2 cells . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Isoviolanthin and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of Isoviolanthin’s action include a notable reduction in the migratory and invasive capacities of TGF-β1-treated HCC cells . Additionally, Isoviolanthin treatment decreases matrix metalloproteinase (MMP)-2 and -9 levels, and remarkably alters the expression of EMT markers .
Action Environment
It is known that the regeneration efficiency dominated by schwann cells is impaired by factors such as the severity of peripheral nervous injury, aging, and metabolic disease
Safety and Hazards
Eigenschaften
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O14/c1-8-17(31)21(35)23(37)26(39-8)15-19(33)14-11(30)6-12(9-2-4-10(29)5-3-9)40-25(14)16(20(15)34)27-24(38)22(36)18(32)13(7-28)41-27/h2-6,8,13,17-18,21-24,26-29,31-38H,7H2,1H3/t8-,13+,17-,18+,21+,22-,23+,24+,26-,27-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBWSPDILHVKEV-RSPRXDBDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoviolanthin | |
Q & A
Q1: What is isoviolanthin and where is it found?
A1: Isoviolanthin is a naturally occurring flavonoid C-glycoside. It is commonly found in plants like Dendrobium officinale, a traditional Chinese medicine, and Glycyrrhiza uralensis (licorice root). [, , ]
Q2: What are the potential therapeutic benefits of isoviolanthin?
A2: Research suggests that isoviolanthin possesses several potential therapeutic benefits, including:
- Skin protection: Studies indicate that isoviolanthin may protect skin cells (keratinocytes) from damage caused by reactive oxygen species like hydrogen peroxide. This protective effect is thought to be mediated by downregulating the p53 signaling pathway, a key pathway involved in apoptosis (programmed cell death). []
- Anti-cancer activity: Isoviolanthin has shown promising results in inhibiting the growth and spread of liver cancer cells. This effect is attributed to its ability to suppress the epithelial-mesenchymal transition (EMT) process, a crucial step in cancer metastasis. It achieves this by interfering with signaling pathways like TGF-β/Smad and PI3K/Akt/mTOR. []
- Anti-inflammatory effects: In vitro and in vivo studies demonstrate the anti-inflammatory potential of isoviolanthin. It can reduce the production of pro-inflammatory cytokines (IL-6, IL-1β, and TNF-α) in immune cells, offering a potential therapeutic avenue for inflammatory conditions. []
Q3: How does isoviolanthin exert its effects at the molecular level?
A3: Isoviolanthin appears to interact with various cellular targets and signaling pathways:
- p53 signaling pathway: Isoviolanthin downregulates the p53 signaling pathway in skin cells, thereby protecting them from apoptosis induced by hydrogen peroxide. []
- TGF-β/Smad and PI3K/Akt/mTOR pathways: In liver cancer cells, isoviolanthin disrupts these pathways, leading to the suppression of EMT and reduced metastasis. []
- Inflammatory mediators: Isoviolanthin inhibits the production of pro-inflammatory cytokines like IL-6, IL-1β, and TNF-α, contributing to its anti-inflammatory effects. []
Q4: What is the structure of isoviolanthin?
A4: Isoviolanthin is a flavonoid C-glycoside. While its exact spectroscopic data is not provided in these abstracts, its molecular formula and weight can be determined from its structure (which can be found in chemical databases). [, ]
Q5: How do structural modifications of isoviolanthin affect its activity?
A5: The provided research papers do not delve into the structure-activity relationship (SAR) of isoviolanthin. Further research is needed to understand how modifications to its chemical structure impact its potency, selectivity, and overall biological activity.
Q6: Have any specific targets been identified for isoviolanthin?
A6: While isoviolanthin's mechanisms are not fully elucidated, one study suggests it may target specific genes: KDM6B, CHAC2, ESCO2, and IPO4. This interaction might be involved in its protective effect against reactive oxygen species-induced skin injury. []
Q7: What analytical techniques are used to identify and quantify isoviolanthin?
A7: Various analytical techniques are employed to characterize and quantify isoviolanthin, including:
- High-performance liquid chromatography (HPLC): This technique separates different components of a mixture based on their chemical properties, allowing for the identification and quantification of isoviolanthin. [, , ]
- Electrospray ionization mass spectrometry (ESI-MS): This method is used to determine the molecular weight and structural information of isoviolanthin. [, ]
- Nuclear Magnetic Resonance (NMR): Provides detailed information about the structure and connectivity of atoms within isoviolanthin. []
- Ultraviolet-visible (UV) Spectroscopy: Helps in identifying and quantifying isoviolanthin based on its characteristic light absorption properties. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


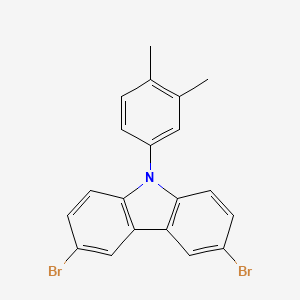

![6-(4-Bromo-phenyl)-13-thia-5-aza-indeno[1,2-c]phenanthrene](/img/structure/B1494740.png)
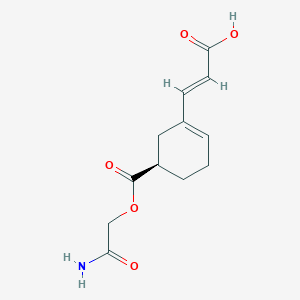
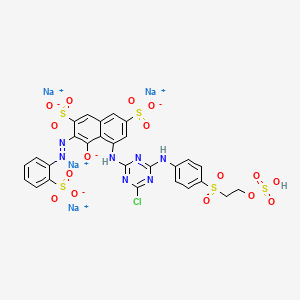

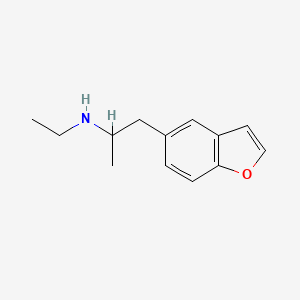
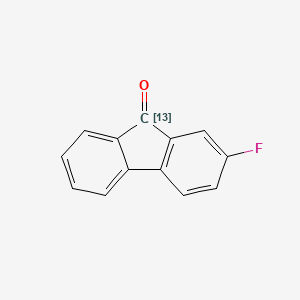
![4,4'-(2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-diyl)bis[N,N-bis(4-methoxyphenyl)aniline]](/img/structure/B1494764.png)
![13,14-Dihydro-benz[c]indolo[2,3-a]carbazole](/img/structure/B1494766.png)
